molecular formula C18H41NO4S B12644922 1-Octadecylamine sulfate CAS No. 4706-65-4

1-Octadecylamine sulfate

Cat. No.: B12644922
CAS No.: 4706-65-4
M. Wt: 367.6 g/mol
InChI Key: INHNQBQIGOOEGY-UHFFFAOYSA-N
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Description

1-Octadecylamine sulfate is an organic compound that belongs to the class of alkylamines. It is derived from octadecylamine, which is a long-chain primary amine with an 18-carbon aliphatic chain. This compound is known for its surfactant properties and is used in various industrial and research applications due to its ability to modify surfaces and interact with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecylamine sulfate can be synthesized through the reaction of octadecylamine with sulfuric acid. The process involves dissolving octadecylamine in sulfuric acid at elevated temperatures (around 80°C) and stirring the mixture to ensure complete dissolution and reaction . The reaction can be represented as follows: [ \text{C}{18}\text{H}{39}\text{NH}_2 + \text{H}2\text{SO}4 \rightarrow \text{C}{18}\text{H}{39}\text{NH}_3\text{HSO}_4 ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where octadecylamine is reacted with sulfuric acid under controlled conditions. The reaction mixture is then cooled, and the product is purified through crystallization or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Octadecylamine sulfate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.

    Reduction: The sulfate group can be reduced under specific conditions to form sulfides.

    Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halides like methyl iodide or ethyl bromide are often used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of octadecylamine oxides or nitrates.

    Reduction: Formation of octadecylamine sulfides.

    Substitution: Formation of N-alkylated octadecylamine derivatives.

Scientific Research Applications

1-Octadecylamine sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-octadecylamine sulfate involves its interaction with surfaces and molecules through its long hydrophobic chain and polar amine group. It can form micelles and bilayers, which are essential for its surfactant properties. In biological systems, it can interact with cell membranes, enhancing the delivery of drugs or other molecules.

Molecular Targets and Pathways:

    Cell Membranes: The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability.

    Proteins: It can interact with membrane proteins, potentially altering their function and activity.

Comparison with Similar Compounds

1-Octadecylamine sulfate can be compared with other long-chain alkylamines such as:

    1-Hexadecylamine: Similar structure but with a shorter 16-carbon chain.

    1-Eicosylamine: Similar structure but with a longer 20-carbon chain.

    1-Dodecylamine: Shorter 12-carbon chain, different surfactant properties.

Uniqueness: this compound is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it highly effective as a surfactant and emulsifier.

Properties

CAS No.

4706-65-4

Molecular Formula

C18H41NO4S

Molecular Weight

367.6 g/mol

IUPAC Name

octadecan-1-amine;sulfuric acid

InChI

InChI=1S/C18H39N.H2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-5(2,3)4/h2-19H2,1H3;(H2,1,2,3,4)

InChI Key

INHNQBQIGOOEGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN.OS(=O)(=O)O

Origin of Product

United States

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